

# 2-Iodo-2,3-dimethylbutane CAS number 594-59-2

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Iodo-2,3-dimethylbutane

Cat. No.: B3344076

[Get Quote](#)

An In-depth Technical Guide to **2-Iodo-2,3-dimethylbutane** (CAS 594-59-2)

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Iodo-2,3-dimethylbutane**, a tertiary alkyl halide of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, characteristic reactivity, and potential applications, grounding all claims in established chemical principles and authoritative sources.

## Introduction and Strategic Importance

**2-Iodo-2,3-dimethylbutane** (IUPAC name: **2-iodo-2,3-dimethylbutane**) is a halogenated aliphatic hydrocarbon.<sup>[1][2]</sup> As a tertiary alkyl iodide, its chemical behavior is dominated by the steric hindrance around the carbon-iodine bond and the exceptional stability of the corresponding tertiary carbocation intermediate. This structure makes it an excellent substrate for studying unimolecular substitution (SN1) and elimination (E1) reactions.<sup>[3][4]</sup>

While alkyl halides are fundamental building blocks in synthesis, tertiary halides like **2-Iodo-2,3-dimethylbutane** are particularly valuable for constructing quaternary carbon centers—a common motif in complex natural products and pharmaceutical agents.<sup>[5][6]</sup> Although often perceived as reactive intermediates, the strategic incorporation of sterically hindered alkyl halides into molecular scaffolds is an emerging area in medicinal chemistry, challenging the misconception of their inherent instability and highlighting their potential to enhance bioactivity through steric and electronic effects.<sup>[7][8]</sup>

## Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and spectral properties is foundational to its application. The key identifiers and properties for **2-Iodo-2,3-dimethylbutane** are summarized below.

**Table 1: Core Physicochemical Properties**

Property	Value	Source
CAS Number	594-59-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> I	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	212.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-iodo-2,3-dimethylbutane	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	2,3-Dimethyl-2-iodobutane	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	<chem>CC(C)C(C)(C)I</chem>	<a href="#">[1]</a>
InChIKey	PRNFUXYRTWHXNG-UHFFFAOYSA-N	<a href="#">[2]</a>

**Table 2: Spectroscopic Data Interpretation**

Spectroscopy	Expected Features
$^1\text{H}$ NMR	The proton NMR spectrum is expected to be relatively simple. The isopropyl methine proton (-CH) would appear as a multiplet, while the three methyl groups (-CH <sub>3</sub> ) would likely present as distinct singlets and doublets, with integrations corresponding to the number of protons.
$^{13}\text{C}$ NMR	The carbon spectrum would show distinct signals for the quaternary carbon bonded to iodine, the tertiary carbon of the isopropyl group, and the different methyl carbons. The signal for the carbon attached to the iodine would be shifted significantly downfield.
Mass Spec (EI)	Electron ionization mass spectrometry data is available, which would show the molecular ion peak ( $\text{M}^+$ ) and characteristic fragmentation patterns, including the loss of the iodine atom ( $\text{M}-127$ ) and subsequent alkyl fragments. <a href="#">[2]</a> <a href="#">[10]</a>
Infrared (IR)	The IR spectrum would be dominated by C-H stretching and bending vibrations for the alkyl groups. The C-I stretch is typically weak and occurs at a low frequency (around 500-600 $\text{cm}^{-1}$ ), often making it difficult to observe. <a href="#">[1]</a>

## Synthesis and Purification

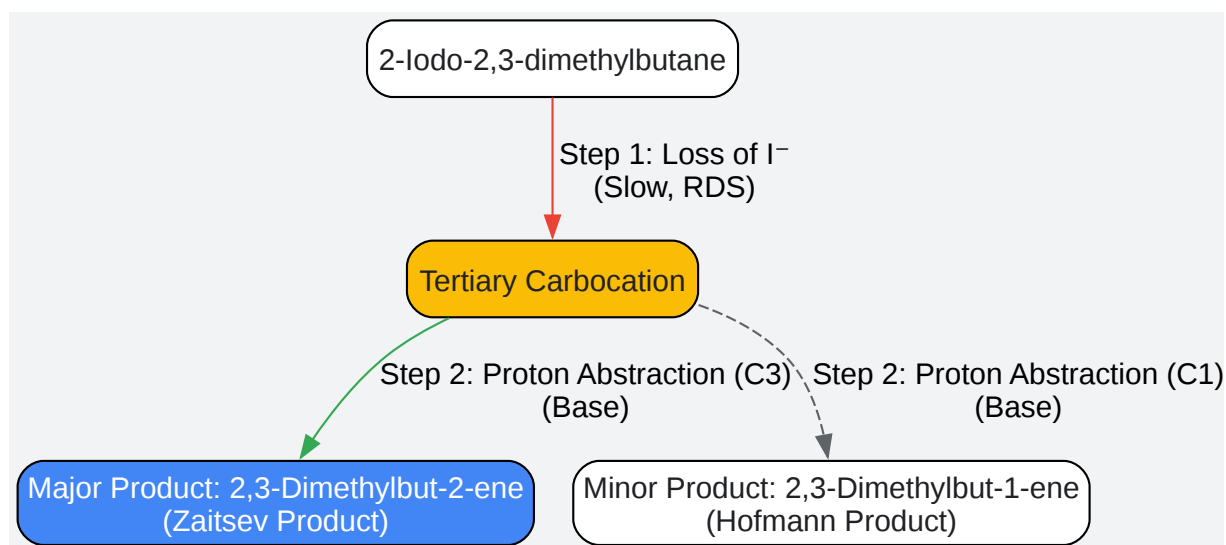
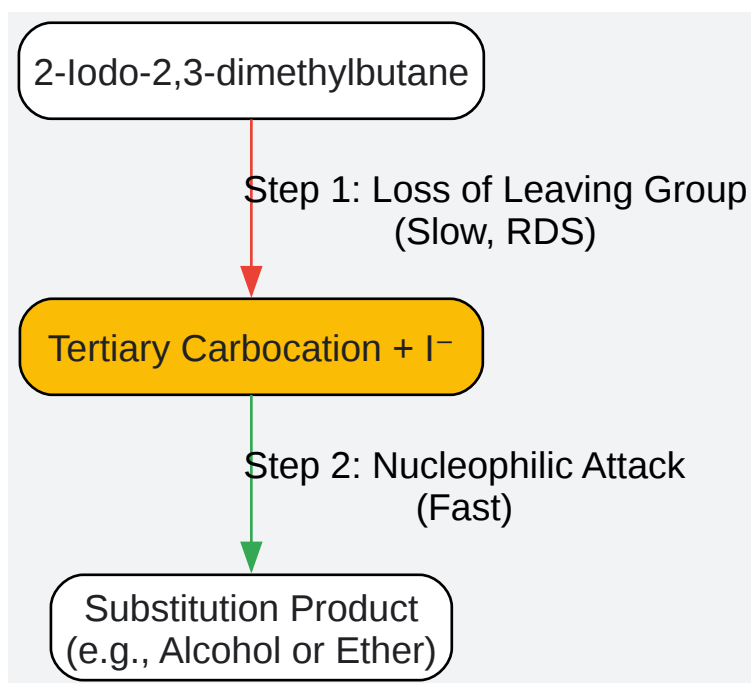
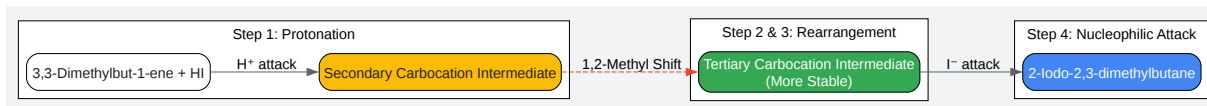
The preparation of **2-Iodo-2,3-dimethylbutane** is a classic example of electrophilic addition to an alkene that proceeds via a carbocation rearrangement—a critical concept in mechanistic organic chemistry.

## Synthesis via Hydrohalogenation with Carbocation Rearrangement

The most illustrative synthesis involves the reaction of 3,3-dimethylbut-1-ene with hydrogen iodide (HI). The mechanism favors the formation of **2-Iodo-2,3-dimethylbutane** over the direct addition product (1-iodo-3,3-dimethylbutane) due to the enhanced stability of the rearranged tertiary carbocation.<sup>[11][12]</sup>

#### Mechanism Workflow:

- **Protonation:** The alkene's  $\pi$ -bond acts as a nucleophile, attacking the proton of HI. This follows Markovnikov's rule, forming the more stable secondary carbocation.
- **1,2-Hydride/Alkyl Shift:** The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift. A methyl group from the adjacent quaternary carbon migrates to the positively charged secondary carbon.
- **Cation Stabilization:** This rearrangement results in a more stable tertiary carbocation. The thermodynamic driving force for this step is the increased stability afforded by the additional alkyl substituents on the charged carbon.
- **Nucleophilic Attack:** The iodide ion ( $I^-$ ), a competent nucleophile, attacks the tertiary carbocation to form the final product.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Iodo-2,3-dimethylbutane | C<sub>6</sub>H<sub>13</sub>I | CID 536521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 2-iodo-2,3-dimethyl- [webbook.nist.gov]
- 3. sarthaks.com [sarthaks.com]
- 4. savemyexams.com [savemyexams.com]
- 5. tertiary alkyl halides: Topics by Science.gov [science.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Iodo-2,3-dimethylbutane | 594-59-2 [chemicalbook.com]
- 10. Butane, 2-iodo-2,3-dimethyl- [webbook.nist.gov]
- 11. Explain why the addition of HI to 3,3-dimethylbut-1-ene gives 2-iodo-2,3-dimethylbutane as the major product and not the 2-iodo-3,3-dimethylbutane. [allen.in]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [2-Iodo-2,3-dimethylbutane CAS number 594-59-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3344076#2-iodo-2-3-dimethylbutane-cas-number-594-59-2]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)